![molecular formula C15H10F2N2O B2718294 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol CAS No. 763133-77-3](/img/no-structure.png)

4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

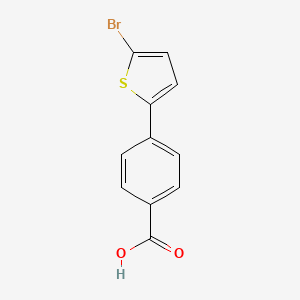

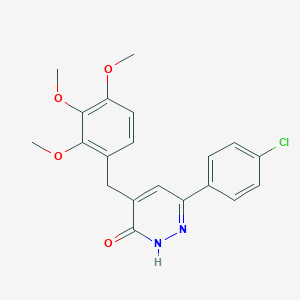

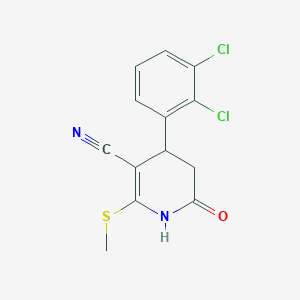

“4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol” is a chemical compound with the molecular formula C15H10F2N2O . It is a derivative of 4-fluorophenol, which is a fluorinated phenolic compound used as a starting reagent for synthesizing pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds involves using pyrrole as raw material, which is protected by N-alkylation of triisopropylsilyl chloride. It is then reacted with Vilsmeier reagent to obtain 1H-Pyrrole-3-carbaldehyde, which is then purified by N-bromosuccinimide (NBS) bromination and 2-fluorophenylboronic acid for Suzuki coupling reaction .Molecular Structure Analysis

The molecular structure of “4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol” can be represented by the SMILES string "FC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3F" .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-fluorophenol, a related compound, include a boiling point of 185°C, a melting point of 43-46°C, and a molecular weight of 112.10 . The properties of “4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol” may vary.Scientific Research Applications

Medicinal Chemistry and Drug Development

4-Fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol, also known as 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, has attracted attention due to its potential as a drug candidate. Researchers have explored its synthesis and biological activities. Notably:

- Anti-Breast Cancer Activity : Molecular docking studies indicate that this compound binds closely to the human estrogen alpha receptor (ERα), akin to the native ligand 4-OHT . Its anti-cancer potential against breast cancer cell lines is promising.

Patented Agents

Several pyrazoles have been patented for specific indications:

Safety and Hazards

properties

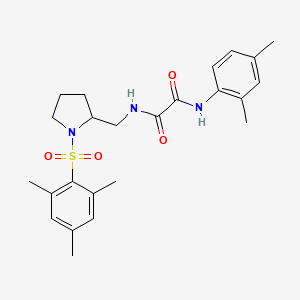

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol involves the synthesis of 2-fluoro-5-(2-fluorophenyl)-1H-pyrazole-3-carbaldehyde, which is then reacted with phenol to obtain the final product.", "Starting Materials": [ "2-fluoroaniline", "2-chloro-5-fluorobenzaldehyde", "sodium hydride", "acetic acid", "sodium acetate", "phenol", "sodium hydroxide", "hydrogen peroxide", "copper sulfate" ], "Reaction": [ "2-fluoroaniline is reacted with 2-chloro-5-fluorobenzaldehyde in the presence of sodium hydride and acetic acid to obtain 2-fluoro-5-(2-fluorophenyl)-1H-pyrazole-3-carbaldehyde.", "2-fluoro-5-(2-fluorophenyl)-1H-pyrazole-3-carbaldehyde is then reacted with phenol in the presence of sodium acetate and acetic acid to obtain 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol.", "The final product can be purified by recrystallization from a suitable solvent.", "In order to obtain 2-fluoro-5-(2-fluorophenyl)-1H-pyrazole-3-carbaldehyde, 2-fluoroaniline is first reacted with 2-chloro-5-fluorobenzaldehyde in the presence of sodium hydride and acetic acid to obtain 2-fluoro-5-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid.", "The carboxylic acid is then oxidized to the aldehyde using hydrogen peroxide and copper sulfate in the presence of sodium hydroxide." ] } | |

CAS RN |

763133-77-3 |

Molecular Formula |

C15H10F2N2O |

Molecular Weight |

272.255 |

IUPAC Name |

4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol |

InChI |

InChI=1S/C15H10F2N2O/c16-9-5-6-15(20)11(7-9)14-8-13(18-19-14)10-3-1-2-4-12(10)17/h1-8,20H,(H,18,19) |

InChI Key |

LGKKOBPNLMCSTE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=CC(=NN2)C3=C(C=CC(=C3)F)O)F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

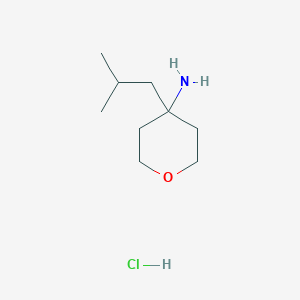

![4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazoL-2-yl)phenoxy)butanoic acid](/img/structure/B2718211.png)

![5-Azaspiro[3.4]octane-7-thiol;hydrochloride](/img/structure/B2718212.png)

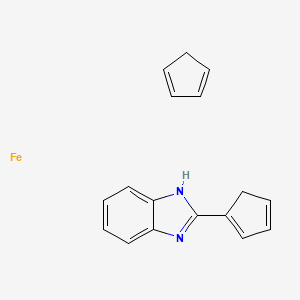

![2-[(4-Bromophenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2718214.png)

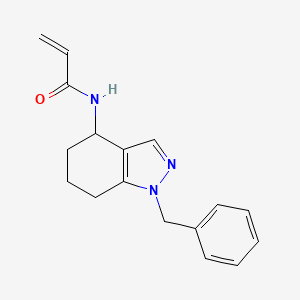

![2-(4-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl)ethanol;dihydrochloride](/img/structure/B2718218.png)